(4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
Scientific Research Applications
Bioactive Furanyl-substituted Compounds
Furan and its derivatives, including "(4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone", are integral to the design of bioactive molecules. These compounds are pivotal in the development of purine and pyrimidine nucleobases, nucleosides, and their analogues, showing potential in antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The structural modification of these molecules, by incorporating heteroaryl substituents like furan-2-yl, impacts their bioactivity significantly. This review encompasses various classes of compounds, including those with heteroaryl purine and 7-deazapurine ribonucleosides, demonstrating the importance of furan derivatives in medicinal chemistry (Ostrowski, 2022).
Arylmethylidenefuranones in Organic Synthesis
The reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents illustrate the versatility of furan derivatives in synthetic chemistry. These reactions yield a wide range of compounds, including amides, pyrrolones, and benzofurans, showcasing the chemical diversity attainable through furan-based intermediates. This review systematizes data on the reactions involving these compounds, highlighting the influence of reactant structure, nucleophilic agent strength, and reaction conditions on the outcome, emphasizing the role of furan derivatives in accessing a broad spectrum of cyclic and heterocyclic compounds (Kamneva et al., 2018).
Piperazine Derivatives in Therapeutics
Piperazine derivatives, where the piperazine unit forms part of the compound structure, are crucial in drug design, offering therapeutic uses across a spectrum of conditions, including psychiatric disorders, infectious diseases, and cancer. These derivatives are characterized by their ability to modulate various biological targets, demonstrating the importance of piperazine and furan moieties in developing pharmacologically active agents. This review covers the therapeutic applications of piperazine derivatives, underscoring their significance in creating novel treatments for diverse diseases (Rathi et al., 2016).
Mechanism of Action
Mode of Action
Some related compounds have been observed to interact with cellular targets and induce changes such as increased phosphorylation . The exact mechanism of how (4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone
interacts with its targets remains to be elucidated.
Biochemical Pathways
It’s possible that the compound could interact with multiple pathways, given the complexity of biological systems
Biochemical Analysis
Biochemical Properties
(4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules. These interactions can have downstream effects on various biochemical processes, making this compound a compound of interest for further study .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation. It may also induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes. These molecular interactions are critical for understanding how this compound exerts its effects and can provide insights into its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its efficacy and potency. Long-term exposure to this compound can also result in alterations in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, potentially influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other critical functions. Understanding the metabolic pathways associated with this compound can provide insights into its broader biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its overall activity and function. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues or cellular compartments can influence its efficacy and potential side effects. Understanding these aspects is crucial for optimizing the use of this compound in various applications .
Properties
IUPAC Name |
[4-(2-aminophenyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c16-12-4-1-2-5-13(12)17-7-9-18(10-8-17)15(19)14-6-3-11-20-14/h1-6,11H,7-10,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQPTOIUYXVHIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2N)C(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.